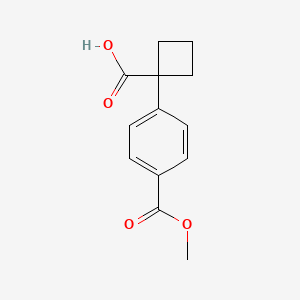
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing a methoxycarbonyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes . These methods are designed to produce large quantities of the compound with high purity and consistency, suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the carboxylic acid group to a corresponding ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the phenyl ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine: Although not widely used as a drug, this compound can serve as a lead compound in drug discovery and development. Its structural features make it a potential candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the methoxycarbonyl group can participate in various chemical interactions, further modulating the compound’s effects.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological research, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methoxycarbonyl)phenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid: This compound lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
4-Methoxycarbonylcubanecarboxylic acid: This compound features a cubane ring instead of a cyclobutane ring, leading to distinct structural and chemical characteristics.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a methoxycarbonyl-substituted phenyl ring, which imparts specific reactivity and applications not found in other similar compounds.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-(4-methoxycarbonylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-11(14)9-3-5-10(6-4-9)13(12(15)16)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
JRKKXXQXTHKTQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


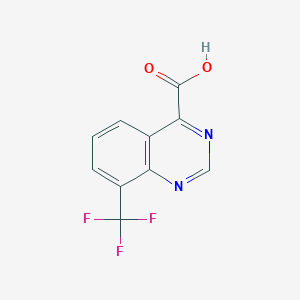
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
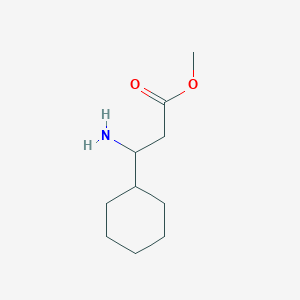
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
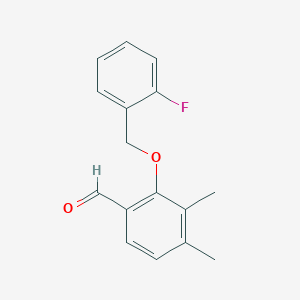
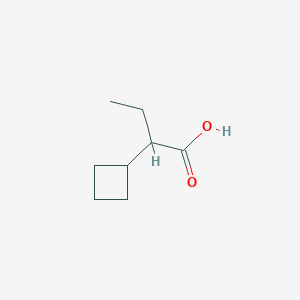
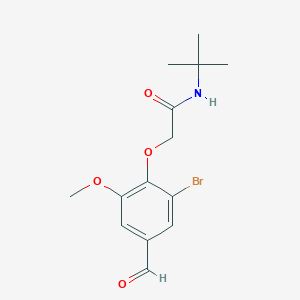
![N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
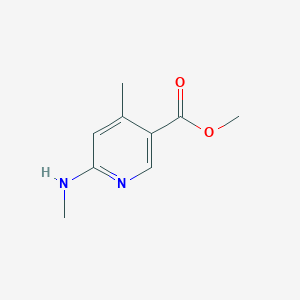
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
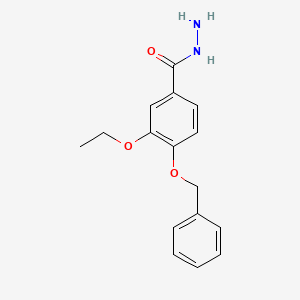
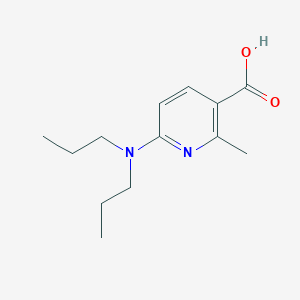
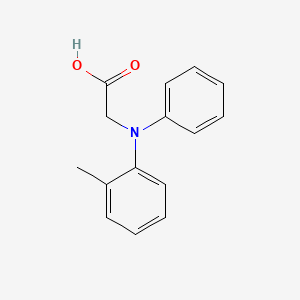
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
